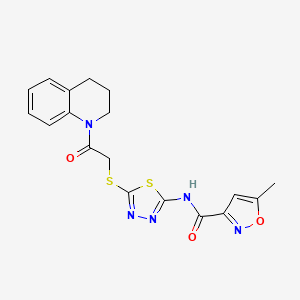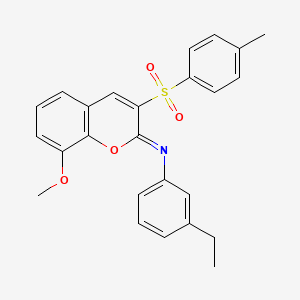
(Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline, also known as EMT, is a small molecule that has been studied extensively for its potential use in cancer treatment. EMT is a derivative of the natural compound coumarin, and has been shown to have potent anti-tumor activity in various cancer cell lines.
Mecanismo De Acción
The mechanism of action of (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline is not fully understood, but it is thought to involve the inhibition of various cellular signaling pathways involved in cancer cell proliferation and survival. (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has been shown to inhibit the activity of the protein kinase AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
(Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline is its potent anti-tumor activity, which makes it a promising candidate for further development as a cancer therapeutic. However, (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has also been shown to have some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are a number of future directions for research on (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline. One area of interest is the development of more efficient synthesis methods for (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline and related compounds. Another area of interest is the further characterization of the mechanism of action of (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline, which could lead to the development of more targeted cancer therapies. Additionally, there is interest in exploring the potential use of (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Métodos De Síntesis
(Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline can be synthesized through a multi-step process involving the reaction of coumarin with various reagents. One common method involves the reaction of 8-methoxy-2H-chromen-2-one with tosyl chloride to form the tosylate derivative, which is then reacted with ethylamine to form the final product.
Aplicaciones Científicas De Investigación
(Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has also been shown to inhibit tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
N-(3-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-4-18-7-5-9-20(15-18)26-25-23(31(27,28)21-13-11-17(2)12-14-21)16-19-8-6-10-22(29-3)24(19)30-25/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLLDAMJMUBPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2727896.png)

![N,N-diethyl-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2727898.png)

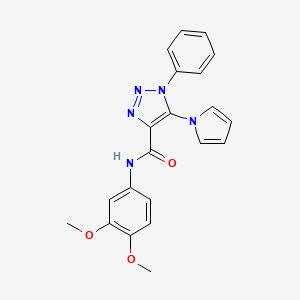
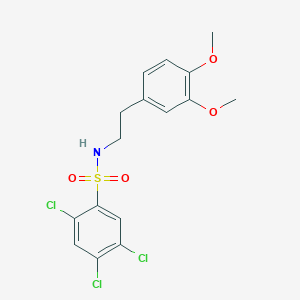
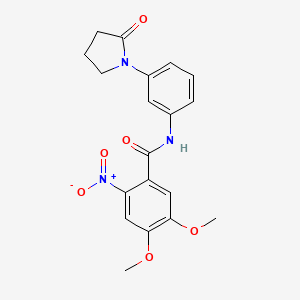
![Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2727908.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2727911.png)
![Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2727914.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2727915.png)

